Bibr 1087 SE
描述
BIBR 1087 SE, also known as Desethyl Dabigatran Etexilate, is an intermediate metabolite of Dabigatran Etexilate. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, which is a direct thrombin inhibitor. This compound is primarily used in the prevention of stroke and thrombosis in patients with nonvalvular atrial fibrillation .
准备方法
Synthetic Routes and Reaction Conditions
BIBR 1087 SE is synthesized through an esterification reaction between ethanol and glutaric acid. The reaction typically uses an acid catalyst, such as sulfuric acid or phosphoric acid, under appropriate reaction conditions . The process involves the removal of an ethyl group from Dabigatran Etexilate, resulting in the formation of Desethyl Dabigatran Etexilate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography to meet industrial standards .
化学反应分析
Types of Reactions
BIBR 1087 SE undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form Dabigatran.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses nucleophiles such as amines or thiols under mild conditions
Major Products Formed
Hydrolysis: Produces Dabigatran.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the compound.
Substitution: Results in substituted derivatives of this compound
科学研究应用
BIBR 1087 SE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Dabigatran and other related compounds.
Biology: Studied for its role in inhibiting thrombin and its effects on blood coagulation.
Medicine: Investigated for its potential in preventing stroke and thrombosis in patients with atrial fibrillation.
Industry: Utilized in the development of anticoagulant drugs and related pharmaceutical research .
作用机制
BIBR 1087 SE exerts its effects by being converted into Dabigatran, which specifically and reversibly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, Dabigatran prevents the formation of clots, thereby reducing the risk of stroke and thrombosis .
相似化合物的比较
Similar Compounds
Dabigatran: The active form of Dabigatran Etexilate, directly inhibits thrombin.
Warfarin: An older anticoagulant that works by inhibiting vitamin K-dependent clotting factors.
Rivaroxaban: Another direct oral anticoagulant that inhibits factor Xa.
Apixaban: Similar to Rivaroxaban, it also inhibits factor Xa .
Uniqueness
BIBR 1087 SE is unique due to its role as an intermediate metabolite of Dabigatran Etexilate. Unlike Warfarin, which requires regular monitoring and has numerous dietary restrictions, Dabigatran and its metabolites offer a more predictable pharmacokinetic profile with fewer interactions. Additionally, this compound and its related compounds provide a rapid onset of action and reversible inhibition of thrombin, making them advantageous in clinical settings .
属性
IUPAC Name |
3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWTLXHMYKLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437796 | |
Record name | Desethyl Pradaxa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212321-78-3 | |
Record name | Desethyl Pradaxa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。